molecular formula C21H19FN2O5 B2452737 Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868223-95-4

Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

Cat. No. B2452737
CAS RN: 868223-95-4
M. Wt: 398.39
InChI Key: GZEVMZKXDBTXRP-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate, commonly known as EF5, is a chemical compound that has been extensively researched for its potential use in cancer treatment. EF5 is a hypoxia marker, which means it can be used to identify areas of low oxygen concentration in tumors. This property makes it a valuable tool for cancer researchers and clinicians.

Scientific Research Applications

  • Structural and Chemical Analysis

    • Baba et al. (2019) studied the crystal structure, Hirshfeld surface analysis, and DFT studies of a related compound, highlighting its structural features and potential for forming a three-dimensional network structure through weak hydrogen bonds and π–π interactions [Baba et al., 2019].
  • Synthesis and Pharmacological Potential

    • Maggio et al. (2001) explored the synthesis of similar compounds, evaluating their analgesic and anti-inflammatory activities, indicating their potential in pharmacological applications [Maggio et al., 2001].
    • Nguyen et al. (2019) synthesized derivatives of a similar compound and evaluated their cytotoxic activity against cancer cell lines, contributing to cancer research [Nguyen et al., 2019].
    • Riadi et al. (2021) conducted a study on a related compound, examining its cytotoxic activity against various human cancer cell lines and its potential as an inhibitor for specific tyrosine kinases [Riadi et al., 2021].
  • Theoretical Studies and Molecular Docking

    • El-Azab et al. (2016) performed spectroscopic analysis and molecular docking studies on a related compound, suggesting its potential inhibitory activity against specific inhibitors [El-Azab et al., 2016].
    • Halim (2018) conducted a theoretical study and experimental analysis using DFT on a similar compound, revealing insights into its electronic structure and potential chemical reactivity [Halim, 2018].
  • Antibacterial Properties

    • Sharma and Jain (2008) synthesized derivatives of a related compound and evaluated their antibacterial activity, indicating the potential application of these compounds in combating bacterial infections [Sharma & Jain, 2008].
  • Bioanalytical Method Development

    • Nemani et al. (2018) established a quantitative bioanalytical method for an acetylcholinesterase inhibitor closely related to the compound , including physicochemical characterization and in vitro metabolite profiling [Nemani et al., 2018].
  • Photolysis and Pyrolysis Studies

    • Singh and Prager (1992) explored the photolysis and pyrolysis of a related compound, providing valuable information on its chemical behavior under different conditions [Singh & Prager, 1992].
  • HIV-1 Integrase Inhibition Studies

    • Vandurm et al. (2009) synthesized derivatives of a similar compound and evaluated their potential as HIV-1 integrase inhibitors, contributing to the search for new treatments for HIV [Vandurm et al., 2009].

properties

IUPAC Name

ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O5/c1-2-28-20(26)13-29-18-5-3-4-17-16(18)10-11-24(21(17)27)12-19(25)23-15-8-6-14(22)7-9-15/h3-11H,2,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEVMZKXDBTXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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